molecular formula C12H12ClNO2 B11871905 1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol

1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol

Cat. No.: B11871905
M. Wt: 237.68 g/mol
InChI Key: LMIDMAGSHFBQHR-UHFFFAOYSA-N
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Description

1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-7-methoxyquinoline and ethylene oxide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and yield of the desired product.

Chemical Reactions Analysis

1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions to form various substituted quinoline derivatives. Typical reagents include sodium methoxide and potassium tert-butoxide.

Scientific Research Applications

1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol has found applications in various fields of scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives, which are of interest in medicinal chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that quinoline derivatives, including this compound, have potential therapeutic applications in the treatment of diseases such as malaria and cancer.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication and repair.

    Pathways: The compound can modulate signaling pathways that regulate cell growth and apoptosis. This makes it a potential candidate for the development of anticancer drugs.

Comparison with Similar Compounds

1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol can be compared with other quinoline derivatives to highlight its uniqueness:

    Similar Compounds: Other quinoline derivatives include 2-chloroquinoline, 7-methoxyquinoline, and 3-ethylquinoline.

    Uniqueness: The presence of both chloro and methoxy groups in the compound’s structure imparts unique chemical and biological properties

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

1-(2-chloro-7-methoxyquinolin-3-yl)ethanol

InChI

InChI=1S/C12H12ClNO2/c1-7(15)10-5-8-3-4-9(16-2)6-11(8)14-12(10)13/h3-7,15H,1-2H3

InChI Key

LMIDMAGSHFBQHR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=C2C=C(C=CC2=C1)OC)Cl)O

Origin of Product

United States

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